molecular formula C10H9N3O3S2 B3057282 Formylsulfathiazole CAS No. 786-25-4

Formylsulfathiazole

Cat. No.: B3057282
CAS No.: 786-25-4
M. Wt: 283.3 g/mol
InChI Key: XCTDPFHKIGVRLA-UHFFFAOYSA-N
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Description

Formylsulfathiazole is an organosulfur compound with the molecular formula C10H9N3O3S2. It is a derivative of sulfathiazole, which is a short-acting sulfa drug. This compound is known for its antimicrobial properties and has been used in various medical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Formylsulfathiazole can be synthesized through the N-acylation of sulfathiazole with formic acid or formic anhydride. The reaction typically involves the use of a solvent such as acetonitrile or dichloromethane and is carried out under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Formylsulfathiazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to sulfathiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfathiazole.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Formylsulfathiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organosulfur compounds.

    Biology: It serves as a tool for studying enzyme inhibition and protein interactions.

    Medicine: Its antimicrobial properties make it useful in developing new antibiotics and antiseptics.

    Industry: It is used in the production of dyes, fungicides, and biocides.

Mechanism of Action

Formylsulfathiazole exerts its antimicrobial effects by inhibiting the synthesis of dihydrofolic acid in bacteria. This inhibition occurs through the competitive binding of the compound to the enzyme dihydropteroate synthase, which is crucial for folate synthesis. By blocking this pathway, this compound effectively prevents bacterial growth and replication.

Comparison with Similar Compounds

    Sulfathiazole: A short-acting sulfa drug with similar antimicrobial properties.

    Sulfadiazine: Another sulfa drug used for treating bacterial infections.

    Sulfamethoxazole: Commonly used in combination with trimethoprim for treating various infections.

Uniqueness: Formylsulfathiazole is unique due to its formyl group, which enhances its reactivity and allows for the formation of a wider range of derivatives. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S2/c14-7-12-8-1-3-9(4-2-8)18(15,16)13-10-11-5-6-17-10/h1-7H,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTDPFHKIGVRLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=O)S(=O)(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40229197
Record name N'4-Formyl-N'1-thiazol-2-ylsulphanilamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40229197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

786-25-4
Record name N-[4-[(2-Thiazolylamino)sulfonyl]phenyl]formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=786-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formylsulfathiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000786254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'4-Formyl-N'1-thiazol-2-ylsulphanilamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40229197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'4-formyl-N'1-thiazol-2-ylsulphanilamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.205
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FORMYLSULFATHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O29475U8M3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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